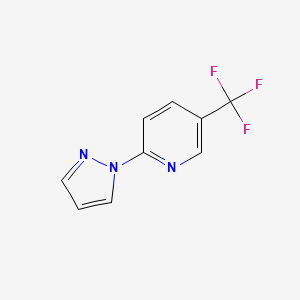

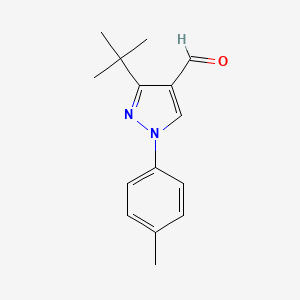

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

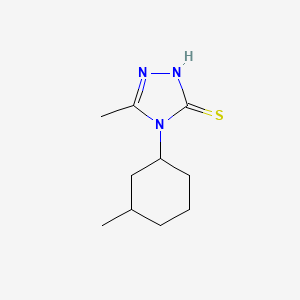

“2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C9H6F3N3. It has a molecular weight of 213.16 . It is a powder form substance .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “this compound”, has been a topic of interest in the field of agrochemical and pharmaceutical industries . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6F3N3/c10-9(11,12)7-2-3-8(13-6-7)15-5-1-4-14-15/h1-6H .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis

“this compound” is a powder form substance . It has a molecular weight of 213.16 .Scientific Research Applications

Photoinduced Tautomerization Studies :Research on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including those with trifluoromethyl groups, has revealed their capability to exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These studies are significant in understanding the dual luminescence and kinetic behavior of such compounds (Vetokhina et al., 2012).

Photophysical Properties in OLEDs :Pyrazole chelates with trifluoromethyl groups, when used in Pt(II) complexes, have shown unique photophysical properties. These properties are particularly relevant in the development of organic light emitting diodes (OLEDs), exhibiting features like mechanoluminescence and concentration-dependent photoluminescence (Huang et al., 2013).

High Efficiency Electroluminescence in OLEDs :The synthesis of pyrazol-pyridine ligands with trifluoromethyl groups has been used to create orange-red iridium(III) complexes, showing high efficiency in electroluminescent applications. These complexes are notable for their use in OLEDs, demonstrating remarkable luminance and quantum efficiency (Su et al., 2021).

Luminescent Lanthanide Compounds and Iron Complexes :Derivatives of 2,6-di(pyrazol-1-yl)pyridine, related to the trifluoromethyl pyrazole pyridine, have been used in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Antioxidant and Antimicrobial Activity :Novel series of pyridines, including those with trifluoromethyl pyrazole, have been synthesized and shown to exhibit significant antioxidant and antimicrobial activities. This makes them potential candidates for pharmaceutical applications (Bonacorso et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is the Rhodium (III) ion . This compound is involved in Rhodium (III)-catalyzed reactions, particularly in the C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .

Mode of Action

The compound interacts with its target through a process known as C–H bond functionalization . This Rhodium (III)-catalyzed and solvent-controlled process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the C–H bond functionalization pathway . This pathway involves the interaction of the compound with internal alkynes, leading to the synthesis of either C–H alkenylation products or indazole products .

Result of Action

The result of the compound’s action is the production of either C–H alkenylation products or indazole products . These products are synthesized in moderate to good yields .

Action Environment

The action of this compound is influenced by the reaction environment. The solvent used in the reaction plays a crucial role in controlling the C–H bond functionalization . Therefore, the efficacy and stability of the compound’s action are likely dependent on the specific reaction conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-pyrazol-1-yl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-3-8(13-6-7)15-5-1-4-14-15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMJMKMKDZKFQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)

![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)

carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)

![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)

![Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B1371037.png)